5-Iodo-L-tryptophan

Overview

Description

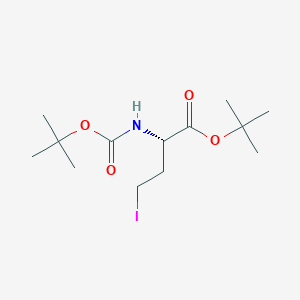

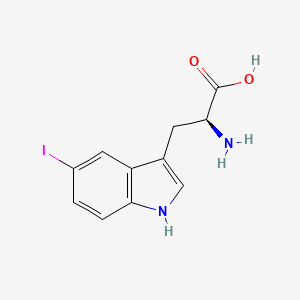

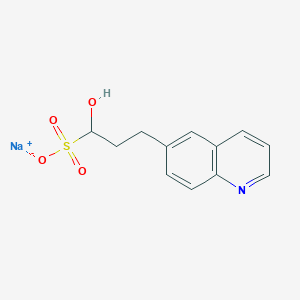

5-Iodo-L-tryptophan is a tryptophan analogue with a molecular weight of 330.13 . Its IUPAC name is (S)-2-amino-3-(5-iodo-1H-indol-3-yl)propanoic acid .

Molecular Structure Analysis

The molecular formula of 5-Iodo-L-tryptophan is C11H11IN2O2 . It has a monoisotopic mass of 329.986511 Da . The molecule consists of 11 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Iodine atom .Chemical Reactions Analysis

While specific chemical reactions involving 5-Iodo-L-tryptophan are not available, it’s worth noting that L-tryptophan is oxidized to N-formyl-L-kynurenine by indoleamine-2,3-dioxygenase 1 (IDO1), which is a critical step in the kynurenine pathway .Physical And Chemical Properties Analysis

5-Iodo-L-tryptophan has a density of 1.9±0.1 g/cm³, a boiling point of 514.9±50.0 °C at 760 mmHg, and a flash point of 265.2±30.1 °C . It has 4 hydrogen bond acceptors, 4 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications

Chemical Properties

“5-Iodo-L-tryptophan” is a chemical compound with the molecular formula C11H11IN2O2 . It has a molecular weight of 330.13 . The compound is typically stored at temperatures between 0-8°C .

Fluorescent Unnatural Amino Acids (UAAs)

“5-Iodo-L-tryptophan” has been used in the synthesis of fluorescent unnatural amino acids (UAAs) bearing stilbene and meta-phenylenevinylene (m-PPV) backbone . These novel UAAs display emission peaks at a broad range of wavelengths (from 400–800 nm), including near-infrared (NIR) with a quantum yield (QY) of 4% in HEPES buffer . The incorporation of both pyridine and phenol functional groups leads to distinct red, green, and blue (RGB) emission, in its basic, acidic, and neutral states, respectively .

Stimuli Responsive Fluorescent Probes

The UAAs derived from “5-Iodo-L-tryptophan” have shown promise as stimuli-responsive fluorescent probes . They are capable of responding to changes in pH, polarity, and redox states, making them useful for monitoring micro-environmental changes .

Cell Penetrating Peptide (CPP) Synthesis

One of the amino acids derived from “5-Iodo-L-tryptophan” was incorporated into a cell penetrating peptide (CPP) sequence through standard solid phase peptide synthesis . The resultant CPP was treated with two different cell lines, and the internalization was monitored by confocal fluorescence microscopy .

Tumor-Mediated Immune Suppression

The metabolism of L-tryptophan to N-formyl-L-kynurenine by indoleamine-2,3-dioxygenase 1 (IDO1) plays a critical role in tumor-mediated immune suppression . While it’s not explicitly mentioned, “5-Iodo-L-tryptophan” could potentially be used in research related to this process.

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 5-Iodo-L-tryptophan is indoleamine-2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-based dioxygenase enzyme that catalyzes the oxidation of L-tryptophan to N-formyl-L-kynurenine . This enzyme plays a critical role in tumor-mediated immune suppression .

Mode of Action

5-Iodo-L-tryptophan interacts with its target, IDO1, by binding to it It’s known that this binding can lead to enzymatic inhibition .

Biochemical Pathways

5-Iodo-L-tryptophan affects the kynurenine pathway . This pathway involves the metabolism of L-tryptophan to N-formyl-L-kynurenine by IDO1 . The kynurenine pathway is one of the major tryptophan metabolic pathways, alongside the serotonin and indole pathways .

Pharmacokinetics

It’s known that l-tryptophan, the parent compound of 5-iodo-l-tryptophan, is primarily metabolized via the kynurenine pathway .

Result of Action

It’s known that the inhibition of ido1 can disrupt tumor-mediated immune suppression .

properties

IUPAC Name |

(2S)-2-amino-3-(5-iodo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMSFQVSICYJHE-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=CN2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1I)C(=CN2)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-L-tryptophan | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide](/img/structure/B3107483.png)

amine hydrobromide](/img/structure/B3107488.png)

![5-Bromo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3107510.png)

![tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate](/img/structure/B3107517.png)

![5-Oxa-2-azaspiro[3.4]octan-7-ol](/img/structure/B3107554.png)